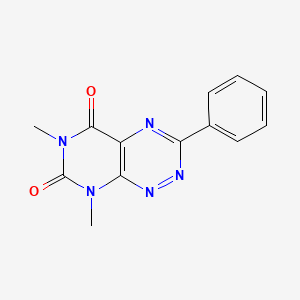

Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6,8-dimethyl-3-phenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6,8-dimethyl-3-phenyl-: is a heterocyclic compound that belongs to the class of pyrimidotriazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidotriazine derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

Cyclization Reactions: Starting from appropriate diamines and diketones under acidic or basic conditions.

Condensation Reactions: Using aldehydes and amines in the presence of catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

High-Temperature Reactions: To facilitate cyclization.

Use of Catalysts: Such as Lewis acids or bases to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Chemistry

Catalysis: Used as ligands in catalytic reactions.

Material Science: Incorporated into polymers for enhanced properties.

Biology

Enzyme Inhibition: Potential inhibitors of specific enzymes.

Antimicrobial Activity: Exhibits activity against various microbial strains.

Medicine

Drug Development: Investigated for potential therapeutic applications.

Diagnostic Agents: Used in imaging and diagnostic techniques.

Industry

Agriculture: Used as pesticides or herbicides.

Chemical Manufacturing: Intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of pyrimidotriazine derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, enzyme inhibition may occur through binding to the active site, preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

- Pyrimido(5,4-d)pyrimidines

- Triazolopyrimidines

- Pyridopyrimidines

Uniqueness

The uniqueness of pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6,8-dimethyl-3-phenyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties such as enhanced stability or selectivity for certain targets.

Biological Activity

Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6,8-dimethyl-3-phenyl- (CAS Number: 25696-85-9) is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological properties based on recent research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁N₅O₂ |

| Molecular Weight | 269.259 g/mol |

| Density | 1.371 g/cm³ |

| Boiling Point | 508.1 °C at 760 mmHg |

| Flash Point | 261.1 °C |

Synthesis

The synthesis of pyrimido(5,4-e)-1,2,4-triazine derivatives typically involves the condensation of hydrazones with activated halogenated compounds. A notable method includes using methylhydrazine as a hydrazine surrogate, allowing for regioselective alkylation at various nitrogen positions . This synthetic flexibility enables the generation of a wide range of derivatives with potential pharmacological activity.

Antimicrobial Activity

Research has shown that compounds within the pyrimido[5,4-e]-triazine class exhibit significant antimicrobial properties. A study evaluating various derivatives demonstrated that certain substitutions enhance their efficacy against Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve interference with bacterial DNA synthesis.

Anticancer Properties

Pyrimido(5,4-e)-1,2,4-triazine derivatives have also been investigated for their anticancer potential. In vitro studies indicated that these compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways . The structural modifications at the phenyl and methyl groups appear to play a crucial role in their cytotoxicity.

Other Biological Activities

Additionally, these compounds have shown promise in exhibiting antioxidant , anti-inflammatory , and analgesic activities. For example, derivatives have been reported to scavenge free radicals effectively and reduce inflammation markers in animal models .

Case Studies

- Antimicrobial Evaluation : A series of synthesized pyrimido[5,4-e]-1,2,4-triazine derivatives were tested against various bacterial strains. Results indicated that modifications at the C3 position significantly enhanced antimicrobial activity compared to unmodified versions.

- Anticancer Studies : A study focusing on the compound's effect on human breast cancer cell lines revealed a dose-dependent increase in apoptosis markers when treated with specific derivatives. The study concluded that further structural optimization could lead to more potent anticancer agents.

Properties

CAS No. |

25696-85-9 |

|---|---|

Molecular Formula |

C13H11N5O2 |

Molecular Weight |

269.26 g/mol |

IUPAC Name |

6,8-dimethyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |

InChI |

InChI=1S/C13H11N5O2/c1-17-11-9(12(19)18(2)13(17)20)14-10(15-16-11)8-6-4-3-5-7-8/h3-7H,1-2H3 |

InChI Key |

SHAWAHWVRVLNBB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N=C(N=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.